molecular formula C6H3Br2F2N B8663960 3,5-Dibromo-2-(difluoromethyl)pyridine

3,5-Dibromo-2-(difluoromethyl)pyridine

Cat. No.: B8663960
M. Wt: 286.90 g/mol
InChI Key: JWJQWLRVCREQAS-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 3 and 5 of the pyridine ring and a difluoromethyl group (-CF₂H) at position 2. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, lipophilicity-enhancing). The difluoromethyl group, in particular, is known to modulate metabolic stability and bioavailability, making it a valuable motif in drug design .

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

3,5-dibromo-2-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H

InChI Key

JWJQWLRVCREQAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features
This compound Br (3,5), -CF₂H (2) 285.91* High halogen content; -CF₂H enhances metabolic stability .
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one Br (3), -CF₃ (4), -OH (2) 242.00 Trifluoromethyl group increases electron-withdrawing effects vs. -CF₂H .
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one Br (5), -CF₂H (4), -OH (2) 224.98 Positional isomerism alters electronic distribution and reactivity .
3,5-Dibromo-2-chloro-6-methylpyridine Br (3,5), Cl (2), -CH₃ (6) 285.36 Chlorine and methyl group introduce steric hindrance .
2,5-Dibromo-3-hydroxypyridine Br (2,5), -OH (3) 252.86 Hydroxyl group increases polarity but reduces lipophilicity .

*Calculated based on molecular formula C₆H₃Br₂F₂N.

Key Observations:

Halogen vs. Chlorine in 3,5-Dibromo-2-chloro-6-methylpyridine provides less steric bulk than -CF₂H, but its lower electronegativity may diminish metabolic stability .

Fluorine-Containing Groups:

  • Difluoromethyl (-CF₂H) : Balances lipophilicity (LogP ~1.8*) and metabolic resistance due to reduced oxidative susceptibility compared to -CH₃ .
  • Trifluoromethyl (-CF₃) : Higher LogP (~2.5*) and stronger electron-withdrawing effects enhance binding to hydrophobic protein pockets but may reduce aqueous solubility .

*Estimated using fragment-based methods.

Bromine vs. Other Halogens:

  • Bromine’s larger atomic radius (vs. However, it enhances halogen-bonding capabilities, which can improve target affinity .

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